2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone
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Overview
Description
1-(2,5-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a dimethoxybenzene.
Scientific Research Applications
Photoinitiation and Polymerization
- Photoinitiators for Polymerization : 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone derivatives are effective as photoinitiators. They have been used in radical polymerization of acrylates and the cationic polymerization of epoxides and vinyl ethers. These compounds show high photochemical reactivity and absorb in the near UV-visible range, which makes them valuable for photopolymerization processes (Tehfe et al., 2013).
Spectroscopic Properties
- Emission Spectra Studies : Substituted polyacrylophenones, including derivatives of this compound, have been studied for their emission spectra. These compounds show poorly resolved emission spectra in homopolymers, copolymers, and model compounds, indicating their potential in various spectroscopic applications (Lukáč & Hrdlovič, 1978).
Photopolymerization Kinetics
- Influence on Photopolymerization : Studies have explored the photopolymerization kinetics of acrylic polymers using derivatives like this compound as photoinitiators. These studies help in understanding the efficiency and process dynamics of photoinitiated polymerization in various conditions, such as different light intensities and photoinitiator concentrations (Badev et al., 2011).
Organic Sensitizer Synthesis
- Solar Cell Applications : Organic sensitizers that include this compound derivatives have been engineered at a molecular level. These sensitizers, when anchored onto TiO2 film, show high efficiency in converting photon to current, making them promising for solar cell applications (Kim et al., 2006).
Photocatalysis and Chemical Reactions
- Photocatalytic Applications : These compounds have been studied in the context of photocatalysis, such as in the Paternò-Büchi reaction. Their role in facilitating chemical reactions under specific conditions, including temperature-dependent regioselectivity, is of particular interest in the field of organic chemistry (Hei et al., 2005).
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-13-6-8-16(20-2)14(10-13)15(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+ |
InChI Key |
SEBUJWGZGAITSX-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CN=CC=C2 |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
solubility |
40.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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